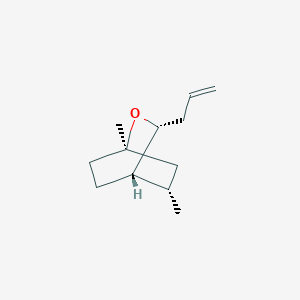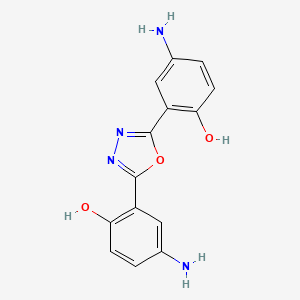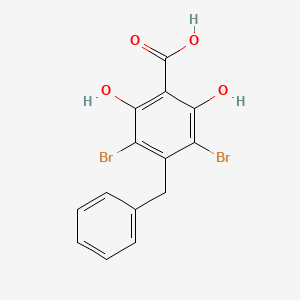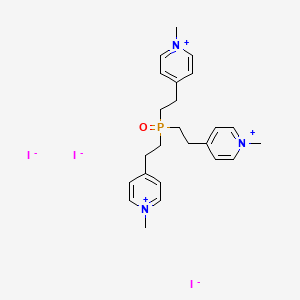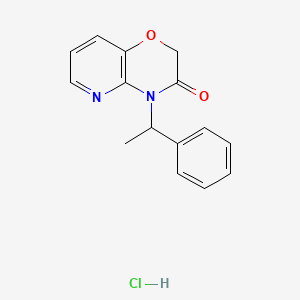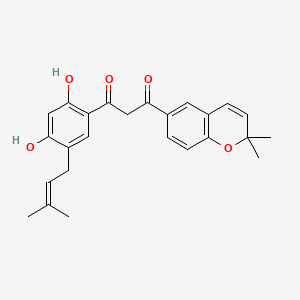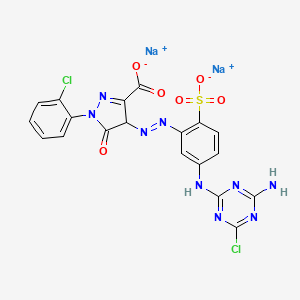
4-((5-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-1-(2-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylicacid, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((5-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-1-(2-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylicacid, sodium salt is a complex organic compound. It is often used in various industrial applications, including dyes and pigments due to its vibrant color properties. This compound is known for its stability and resistance to various environmental factors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazine ring, followed by the introduction of the azo group, and finally the formation of the pyrazole ring. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are carefully measured and mixed, and the reaction conditions are optimized to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may produce amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.
Biology
In biological research, this compound can be used as a staining agent due to its strong color properties. It is also studied for its potential biological activity and interactions with biomolecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or activators of specific enzymes or receptors.
Industry
In the industrial sector, this compound is widely used in the production of dyes and pigments. Its stability and resistance to fading make it ideal for use in textiles, plastics, and coatings.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
- 4-((5-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-1-(2-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylicacid
- 4-((5-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-1-(2-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylicacid, potassium salt
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. Its stability, color properties, and reactivity make it valuable in various applications.
属性
CAS 编号 |
99670-22-1 |
|---|---|
分子式 |
C19H11Cl2N9Na2O6S |
分子量 |
610.3 g/mol |
IUPAC 名称 |
disodium;4-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]-1-(2-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C19H13Cl2N9O6S.2Na/c20-9-3-1-2-4-11(9)30-15(31)13(14(29-30)16(32)33)28-27-10-7-8(5-6-12(10)37(34,35)36)23-19-25-17(21)24-18(22)26-19;;/h1-7,13H,(H,32,33)(H,34,35,36)(H3,22,23,24,25,26);;/q;2*+1/p-2 |
InChI 键 |
SHBZDDCVTWQNFH-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C(=C1)N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)N)Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


